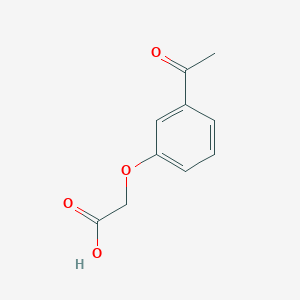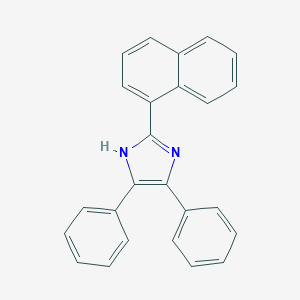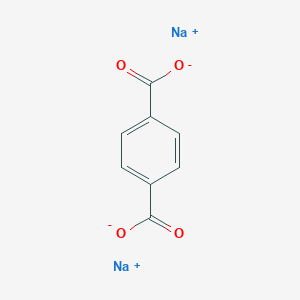
邻苯二甲酸二钠
概述
描述
Disodium terephthalate belongs to the class of organic salts. It is commonly used as a catalyst or intermediate in the production of a variety of industrial and consumer products, including polyethylene terephthalate (PET) plastics, polyester fibers, and films . It has excellent thermal stability, chemical resistance, and mechanical properties, making it ideal for high-performance applications . Additionally, it is non-toxic, non-flammable, and environmentally friendly .
Synthesis Analysis
Crude disodium terephthalate is prepared by the depolymerization of PET . The reaction of 10 g polyester, 10 g sodium bicarbonate, and 50 g ethylene glycol at 180°C was studied, resulting in a 99% depolymerization rate and disodium terephthalate .Molecular Structure Analysis
The molecular formula of Disodium terephthalate is C8H4Na2O4 . Its average mass is 210.094 Da and its monoisotopic mass is 209.990494 Da .Chemical Reactions Analysis
Disodium terephthalate and its various derivatives are synthesized via simple acid-base chemistry for anode materials in Na-ion batteries . They show excellent electrochemical performance, including little capacity fading over 90 cycles, ideal redox potential, and excellent rate performance .Physical And Chemical Properties Analysis
Disodium terephthalate is a white powder . It is soluble in water . The solubility and freezing points decrease with increasing concentrations of ethylene glycol .科学研究应用
可充电电池的负极
邻苯二甲酸二钠 (Na2C8H4O4, Na2TP) 是一种有机盐,对锂和钠都有电化学活性 . 由于其 255 mAh·g−1 的理论容量,它已被用作可充电电池的负极 . Na2TP 的电化学储能 (EES) 过程已使用原位拉曼光谱进行了研究 .
MOFs 的中间体
邻苯二甲酸二钠已被广泛用于制备有机金属骨架化合物 . 这些化合物,也称为金属有机框架 (MOFs),在气体储存、催化和药物递送方面具有广泛的应用 .
电池材料
邻苯二甲酸二钠及其衍生物被合成用于钠离子电池的负极材料 . 它们表现出优异的电化学性能,包括 90 次循环后几乎没有容量衰减、理想的氧化还原电位以及优异的倍率性能 .
聚酯纤维的生产
作用机制
Target of Action
Disodium terephthalate, an organic salt, is primarily targeted towards both lithium and sodium . It has been widely used in the preparation of organometallic frame compounds, battery materials, and leather production aids .
Mode of Action
The precise mechanism of action of disodium terephthalate remains partly elusive. It is believed to function as a chelating agent, forming complexes by binding to metal ions . This interaction with metal ions can lead to alterations in the structure and function of proteins, enzymes, and other molecules .
Biochemical Pathways
In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .
Result of Action
Disodium terephthalate and its various derivatives are synthesized via simple acid-base chemistry for anode materials in sodium-ion batteries. They show excellent electrochemical performance, including little capacity fading over 90 cycles, ideal redox potential, and excellent rate performance, making them promising candidates for sodium-ion batteries .
Action Environment
The inferior cycling stability of disodium terephthalate as an anode for sodium-ion batteries (SIBs) compared to lithium-ion batteries (LIBs) could be due to the larger ion radius of Na+ than Li+, which results in larger steric resistance and polarization during electrochemical energy storage (EES). Therefore, disodium terephthalate shows greater changes in spectra during de/sodiation than de/lithiation .
安全和危害
Disodium terephthalate is moderately toxic by the intravenous route . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化分析
Biochemical Properties
Disodium terephthalate is used as a biochemical reagent in life science-related research .
Cellular Effects
Given its role as a pH regulator and buffer in the food and pharmaceutical industries , it may influence cell function by maintaining optimal pH conditions for cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its excellent thermal stability , it is likely to have a stable effect on cellular function over time.
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
| { "Design of the Synthesis Pathway": "Disodium terephthalate can be synthesized by the reaction of terephthalic acid with sodium hydroxide in water.", "Starting Materials": ["Terephthalic acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Dissolve terephthalic acid in water to form a solution.", "2. Add sodium hydroxide to the solution and stir until all the terephthalic acid dissolves.", "3. Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "4. Allow the solution to cool and filter the precipitated disodium terephthalate.", "5. Wash the product with water and dry it at 100°C." ] } | |
CAS 编号 |
10028-70-3 |
分子式 |
C8H6NaO4 |
分子量 |
189.12 g/mol |
IUPAC 名称 |
disodium;terephthalate |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI 键 |
IISLNQNUYOZKNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.[Na] |
其他 CAS 编号 |
10028-70-3 |
相关CAS编号 |
15596-76-6 |
同义词 |
disodium terephthalate terephthalate terephthalic acid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of disodium terephthalate?
A1: The molecular formula of disodium terephthalate is Na2C8H4O4, and its molecular weight is 210.10 g/mol.
Q2: How is disodium terephthalate characterized spectroscopically?
A2: Disodium terephthalate can be characterized using various spectroscopic techniques, including 1H NMR, which reveals the presence and purity of the terephthalic acid core. [ [] ]
Q3: What is the solubility of disodium terephthalate in different solvents?
A3: Disodium terephthalate exhibits significant solubility in water and aqueous sodium hydroxide solutions. Its solubility increases with temperature. It also shows solubility in water-ethylene glycol mixtures. [ [] ]
Q4: Can disodium terephthalate be used as an anode material in sodium-ion batteries?
A5: Yes, disodium terephthalate has shown promise as a high-performance anode material for low-cost, room-temperature sodium-ion batteries. [ [] ] It exhibits excellent electrochemical performance, including minimal capacity fading over numerous cycles, an ideal redox potential, and excellent rate performance. [ [] ]
Q5: How does the molecular structure of disodium terephthalate influence its performance as an anode material compared to related compounds?
A6: Density Functional Theory (DFT) calculations suggest that substituting the aromatic ring of disodium terephthalate with pyridine, as in disodium pyridine dicarboxylate (Na2PDC), can lead to an increased voltage. [ [] ] This highlights the impact of molecular structure modifications on the electrochemical properties of these compounds.
Q6: Can disodium terephthalate be used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, disodium terephthalate serves as an excellent organic linker for synthesizing various MOFs, including nickel terephthalate. [ [] ] It can be used to create MOFs with unique properties, such as high porosity and enhanced catalytic activity. [ [] ]
Q7: What are the advantages of using disodium terephthalate as a linker source in MOF synthesis compared to traditional methods?
A8: Utilizing disodium terephthalate as a linker source allows for green synthesis of MOFs in water at room temperature. [ [] ] This method offers several advantages over conventional approaches, including faster reaction times, lower energy consumption, and reduced environmental impact.
Q8: What is the catalytic activity of nickel terephthalate (Ni-MOF) synthesized using disodium terephthalate?
A9: Ni-MOF synthesized using disodium terephthalate exhibits enhanced catalytic efficiency in hydrogen generation from sodium borohydride compared to its metal salt counterpart. [ [] ] This enhanced activity is attributed to the unique structural properties of the MOF.
Q9: How is disodium terephthalate produced from waste PET?
A10: Disodium terephthalate can be recovered from waste PET through alkaline hydrolysis using sodium hydroxide. [ [, , ] ] This process breaks down PET into its monomers, disodium terephthalate and ethylene glycol. [ [, , ] ]
Q10: What factors influence the rate of PET depolymerization to disodium terephthalate?
A11: Several factors influence the depolymerization rate, including temperature, NaOH concentration, PET particle size, catalyst concentration, and the presence of co-solvents like dioxane. [ [, ] ]
Q11: Can disodium terephthalate be further purified after recovery from PET waste?
A12: Yes, the recovered disodium terephthalate can be further purified by acidification with sulfuric acid, yielding high-purity terephthalic acid. [ [, , ] ] This purified terephthalic acid can then be used in the production of new PET, closing the recycling loop.
Q12: What are the environmental benefits of recycling PET via disodium terephthalate recovery?
A12: Recycling PET via disodium terephthalate recovery offers several environmental benefits:
- Reduced plastic waste: Diverts waste PET from landfills, mitigating pollution. [ [, ] ]
- Resource conservation: Allows for the recovery and reuse of valuable monomers (terephthalic acid and ethylene glycol). [ [, ] ]
- Lower energy consumption: Compared to virgin PET production, recycling PET requires less energy. [ [] ]
- Decreased reliance on fossil fuels: Reduces the need for new raw materials derived from fossil fuels. [ [] ]
Q13: Can microorganisms degrade disodium terephthalate?
A14: Yes, certain bacterial strains, such as Rhodococcus sp. and Dietzia sp., can utilize disodium terephthalate as their sole carbon and energy source. [ [, , , ] ] This biodegradation process typically occurs under aerobic conditions. [ [, ] ]
Q14: What are the intermediates involved in the microbial degradation of disodium terephthalate?
A15: Protocatechuic acid (PC) has been identified as a key intermediate in the microbial degradation pathway of disodium terephthalate. [ [, ] ]
Q15: How is disodium terephthalate used to detect hydroxyl radicals?
A16: Disodium terephthalate serves as a fluorescent probe for detecting hydroxyl radicals (•OH) in various systems. [ [, , , ] ] Upon reacting with •OH, it forms the highly fluorescent product 2-hydroxyterephthalic acid, quantifiable via fluorescence spectroscopy. [ [, , ] ]
Q16: What factors can influence the accuracy of hydroxyl radical quantification using disodium terephthalate?
A17: Factors such as disodium terephthalate concentration, the presence of dissolved oxygen, and the decomposition of the fluorescent product by reactive species can affect accurate quantification. [ [, ] ]
Q17: What computational methods are employed to study disodium terephthalate?
A18: DFT calculations are valuable for investigating the interactions of sodium with disodium terephthalate, predicting voltage changes with structural modifications, and exploring the electronic properties of the molecule. [ [, , ] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


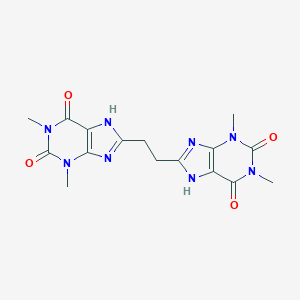
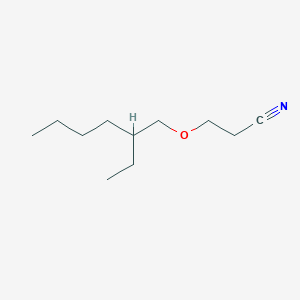
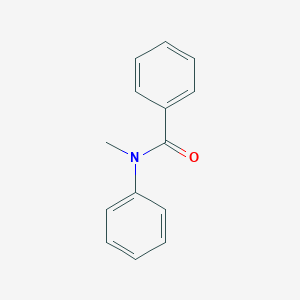
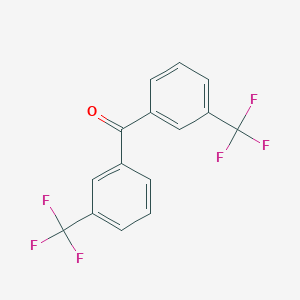

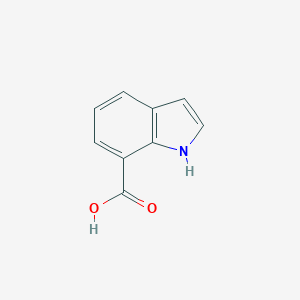
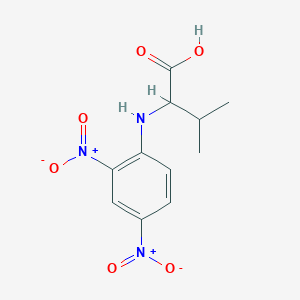

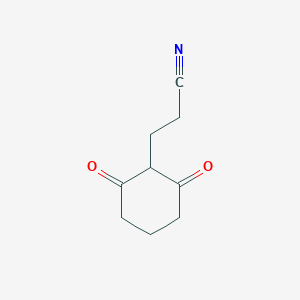
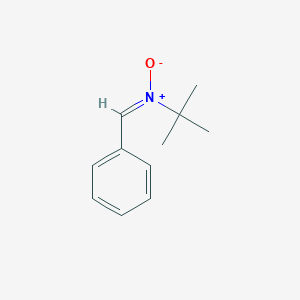
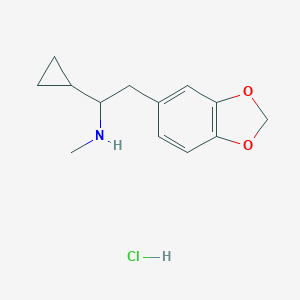
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)
